molecular formula C8H9NO2 B107801 Methyl 3-aminobenzoate CAS No. 4518-10-9

Methyl 3-aminobenzoate

Cat. No.: B107801
CAS No.: 4518-10-9
M. Wt: 151.16 g/mol
InChI Key: VZDNXXPBYLGWOS-UHFFFAOYSA-N
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Description

Methyl 3-aminobenzoate (M3AB) is a naturally occurring, white crystalline solid that is used in a variety of scientific and industrial applications. It is also known as 3-aminobenzoic acid methyl ester or methyl-3-aminobenzoate. M3AB is a versatile molecule and can be used in a variety of ways, such as in the synthesis of pharmaceuticals, in the production of dyes and pigments, and in the synthesis of polymers. Additionally, M3AB is used in the production of cosmetics, food additives, and in the synthesis of other organic compounds.

Scientific Research Applications

Laser Mass-Resolved Spectroscopy

Methyl 3-aminobenzoate (MAB) has been studied using laser mass-resolved spectroscopy. In a study by Fernández et al. (2000), the MAB(H2O)n complexes (n=2,3,4) were examined through a combination of experimental techniques, including laser-induced fluorescence, resonance-enhanced multiphoton ionization mass-resolved spectroscopy, and theoretical approaches using density functional theory. This research contributes to understanding the physical properties and complex formations of MAB in different conditions (Fernández et al., 2000).

Synthesis and Application in Cell Imaging

This compound derivatives have been explored for their application in cell imaging. Ye et al. (2014) synthesized a fluorogenic chemosensor based on this compound, demonstrating high selectivity and sensitivity towards Al3+ ions. This compound has potential applications in bio-imaging, particularly in detecting Al3+ in human cervical HeLa cancer cell lines using confocal fluorescence microscopy (Ye et al., 2014).

Understanding Affinity Constants in Electrolytes

Research has been conducted on the affinity constants of amphoteric electrolytes, including methyl derivatives of para-aminobenzoic acid. Studies by Johnston (1906) and Cumming (1906) investigated the effect of introducing a methyl group into an amino-acid and its impact on the strength of these substances both as acids and bases. Such research provides valuable insights into the fundamental chemical properties of this compound and its derivatives (Johnston, 1906), (Cumming, 1906).

Synthesis for Pharmaceutical Intermediates

This compound is used as an intermediate in the synthesis of pharmaceutical compounds. For example, Tao Feng (2005) presented a synthesis process for Methyl 4-butyrylamino-3-metyl-5-aminobenzoate, an important pharmaceutical intermediate, emphasizing its cost-effectiveness and high yield potential (Feng, 2005).

Investigation of Methyl-Accepting Chemotaxis Proteins

This compound has been studied in the context of methyl-accepting chemotaxis proteins. Ahlgren and Ordal (1983) identified glutamic acid as the modified amino acid residue in the reversible methylation of these proteins, with methylation resulting in the formation of glutamate 5-methyl ester. This research is crucial for understanding signal transduction in cellular processes (Ahlgren & Ordal, 1983).

Safety and Hazards

Methyl 3-aminobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Proper protective equipment should be worn when handling this chemical .

Relevant Papers One relevant paper discusses the effects of substituent position on aminobenzoate relaxation pathways in solution . The paper provides insight into the photodynamics of anthranilate derivatives, which could be relevant to the study of this compound .

Mechanism of Action

Target of Action

Methyl 3-aminobenzoate, also known as meta-aminobenzoic acid methyl ester, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are fundamental to the sensation of pain.

Mode of Action

The compound acts as a local anesthetic . It binds to specific parts of the sodium ion channels and affects the membrane potential by reducing the passage of sodium ions through these channels . This blockage of nerve impulses results in a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .

Biochemical Pathways

This compound is involved in the inhibition of nerve impulse conduction . By blocking the sodium ion channels, it prevents the propagation of action potentials along the nerves. This effectively numbs the area where the compound is applied, providing local anesthesia .

Result of Action

The primary result of this compound’s action is the temporary relief of pain in the area where it is applied . By blocking nerve conduction, it induces a loss of sensation, allowing for pain-free surgical or therapeutic procedures .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability might be affected by the pH and temperature of the environment . Furthermore, its efficacy as a local anesthetic could be influenced by the specific physiological characteristics of the patient, such as skin thickness and blood flow at the site of application.

Properties

IUPAC Name

methyl 3-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDNXXPBYLGWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063506
Record name Benzoic acid, 3-amino-, methyl ester
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4518-10-9
Record name Methyl 3-aminobenzoate
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Record name Benzoic acid, 3-amino-, methyl ester
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Record name Benzoic acid, 3-amino-, methyl ester
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Record name Benzoic acid, 3-amino-, methyl ester
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Record name Methyl 3-aminobenzoate
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Record name Methyl 3-aminobenzoate
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Synthesis routes and methods I

Procedure details

To a chilled solution of methanol (100) was added thionyl chloride (21.25 ml, 0.29 mol). The solution was stirred for a further 30 minutes after which time m-aminobenzoic acid (10 g, 73 mmol) was added. The reaction was allowed to proceed overnight at room temperature and the solvents were then removed under reduced pressure. The product was obtained on tituration of the residue with diethyl ether. Yield 12.2 g (89%), m.p. 216°-218° C. The product was judged homogeneous by tlc in chloroform/methanol (4:1) (Rf 0.688) or chloroform/methanol (1:1) (Rf 0.597). (Found: C, 50.16; H, 5.27; N, 7.29. C8H10O2N1Cl1 requires C, 50.26; H, 5.23; N, 7.33%).
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21.25 mL
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10 g
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Synthesis routes and methods II

Procedure details

A mixture of methyl 3-nitrobenzoate (18.1 g, 0.10 mmol) in ethanol/tetrahydrofuran (9:1) and 1.8 g of 10% Pd/C was hydrogenated under a hydrogen atmosphere at atmospheric pressure and ambient temperature for 24 hr. The reaction mixture was filtered through Celite (Celite is a registered trademark of the John-Manville Product Corporation for diatomaceous earth) and washed with ethanol. The solvent was removed in vacuo to give the title compound as a pale yellow solid (14.7 g; 97% yield) which was used without further purification in the next reaction. 1H-NMR (200 MHz; CDCl3) δ7.43 (d, 1H, J=7.6 Hz), 7.35 (t, 1H, J=2.3 Hz), 7.25 (d, 1H, J=2.3 Hz), 7.19 (d, 1H, J=7.7 Hz), 3.89 (s, 3H), 3.7 (bs, 2H).
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18.1 g
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ethanol tetrahydrofuran
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1.8 g
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97%

Synthesis routes and methods III

Procedure details

Thionyl chloride (43 g, 361.34 mmol, 5.00 equiv) was added dropwise with stirring at 0° C. to a solution of 3-aminobenzoic acid (10 g, 72.92 mmol, 1.00 equiv) in methanol (100 mL) and allowed to react, with stifling, overnight under reflux. The resulting mixture was concentrated under vacuum and quenched by the addition of 50 mL of water/ice. The resulting solids were collected via vacuum filtration and dried in an oven under reduced pressure, affording 10.3 g (93%) of methyl 3-aminobenzoate as a white solid.
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43 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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